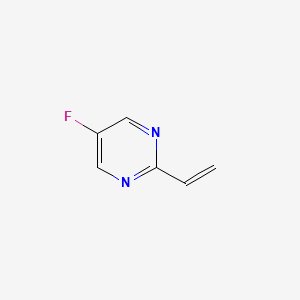

Pyrimidine, 2-ethenyl-5-fluoro-

説明

Contextualization within Fluorinated Pyrimidine (B1678525) Chemistry

The study of Pyrimidine, 2-ethenyl-5-fluoro- is deeply rooted in the broader field of fluorinated pyrimidine chemistry. This area of research has been propelled by the profound impact of fluorine substitution on the properties of heterocyclic compounds and the inherent biological relevance of the pyrimidine ring.

Significance of Pyrimidine Scaffolds in Organic Synthesis

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules. bu.edu.egnih.gov It forms the core of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). bu.edu.egnih.gov This natural prevalence has made the pyrimidine moiety a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in potent, biologically active compounds. bu.edu.eg The pyrimidine core offers numerous sites for structural modification, allowing chemists to fine-tune the pharmacological properties of the resulting molecules. bu.edu.eggoogle.com Consequently, pyrimidine derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antiviral, antibacterial, and antifungal agents. juniperpublishers.comresearchgate.net

Unique Influence of Fluorine Substitution on Heterocyclic Systems

The introduction of a fluorine atom into a heterocyclic system like pyrimidine can dramatically alter its physicochemical and biological properties. nih.govpharmacy180.com Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while exerting powerful electronic effects. nih.gov Key impacts of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. This can increase the half-life and bioavailability of a drug. pharmacy180.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH. This can affect its solubility, membrane permeability, and binding interactions with biological targets.

Altered Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially leading to enhanced binding affinity and selectivity. pharmacy180.com

Increased Lipophilicity: In some cases, fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. pharmacy180.com

A prime example of the successful application of these principles is the anticancer drug 5-fluorouracil (B62378) (5-FU), where the fluorine atom at the 5-position is crucial for its mechanism of action. mdpi.com

Role of Ethenyl Moiety in Synthetic Versatility

The ethenyl (vinyl) group attached to the pyrimidine ring at the 2-position provides a versatile handle for further chemical transformations. This double bond can participate in a variety of chemical reactions, making Pyrimidine, 2-ethenyl-5-fluoro- a valuable synthetic intermediate. The ethenyl group can be involved in:

Cross-Coupling Reactions: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, allowing for the introduction of a wide range of aryl and other substituents. elsevierpure.comrsc.org

Michael Additions: The electron-deficient nature of the pyrimidine ring can activate the vinyl group as a Michael acceptor, enabling the addition of nucleophiles to form more complex structures. nih.gov

Polymerization: Vinyl-substituted heterocycles can undergo polymerization to create novel polymers with potentially interesting material properties. nih.govyoutube.com

Diels-Alder Reactions: The vinyl group can act as a dienophile in cycloaddition reactions, providing a route to complex fused ring systems.

Academic Relevance and Research Niche of Pyrimidine, 2-Ethenyl-5-Fluoro-

While extensive research exists on fluorinated pyrimidines in general, Pyrimidine, 2-ethenyl-5-fluoro- occupies a more specific research niche. Its academic relevance stems from its potential as a trifunctional building block, combining the biological significance of the 5-fluoropyrimidine (B1206419) core with the synthetic utility of the 2-vinyl group.

Position as a Specific Fluorinated Vinyl Pyrimidine Scaffold

Pyrimidine, 2-ethenyl-5-fluoro- is a distinct member of the fluorinated vinyl pyrimidine family. Its specific substitution pattern differentiates it from other isomers and related compounds. The interplay between the electron-withdrawing fluorine atom and the conjugated ethenyl group influences the electronic properties of the pyrimidine ring, which can in turn affect its reactivity and biological activity.

Table 1: Physicochemical Properties of Pyrimidine, 2-ethenyl-5-fluoro-

| Property | Value |

|---|---|

| Molecular Formula | C6H5FN2 |

| Molecular Weight | 124.12 g/mol |

| CAS Number | 1075756-72-7 |

Note: This data is based on available chemical supplier information.

Overview of Current Research Trajectories and Gaps

Current research involving fluorinated pyrimidines continues to be a vibrant area, with a focus on developing new therapeutic agents and materials. For scaffolds like Pyrimidine, 2-ethenyl-5-fluoro-, research trajectories are likely to explore its utility in:

Medicinal Chemistry: As a precursor for the synthesis of novel kinase inhibitors, antiviral agents, and other potential therapeutics. The ethenyl group can be used to append various pharmacophores to the 5-fluoropyrimidine core.

Materials Science: In the development of functional polymers and materials where the fluorinated pyrimidine unit can impart specific properties such as thermal stability or altered electronic characteristics.

A significant gap in the current literature is the limited number of studies focused specifically on Pyrimidine, 2-ethenyl-5-fluoro-. While the chemistry of its constituent parts is well-established, detailed investigations into its specific synthesis, reactivity, and biological profile are not widely published. Future research could aim to:

Develop efficient and scalable synthetic routes to this compound.

Systematically explore its reactivity in a range of chemical transformations.

Evaluate its biological activity in various assays to identify potential therapeutic applications.

Investigate its potential for incorporation into novel polymeric materials.

By addressing these gaps, the scientific community can fully unlock the potential of this promising fluorinated vinyl pyrimidine scaffold.

Methodological Approaches Employed in its Study

The scientific investigation of a novel compound such as Pyrimidine, 2-ethenyl-5-fluoro- necessitates a tripartite approach, integrating synthesis, analysis, and computational modeling. This ensures a comprehensive understanding of the molecule, from its creation to its fundamental physicochemical characteristics.

Overview of Synthetic Methodologies

The synthesis of Pyrimidine, 2-ethenyl-5-fluoro- is not explicitly detailed in widespread literature, but its preparation can be logically inferred from established synthetic protocols for substituted pyrimidines. A common and versatile strategy involves the use of a pre-functionalized pyrimidine ring, which is then elaborated with the desired vinyl group.

A highly plausible route begins with a halogenated precursor, such as 2-chloro-5-fluoropyrimidine (B20137) . google.comossila.com This starting material is accessible and serves as an excellent electrophile for cross-coupling reactions. The introduction of the ethenyl group at the 2-position can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.

Stille Coupling: This reaction would involve treating 2-chloro-5-fluoropyrimidine with an organostannane reagent, such as vinyltributylstannane , in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Suzuki Coupling: Alternatively, the Suzuki reaction would utilize a vinylboronic acid or its ester equivalent in the presence of a palladium catalyst and a base.

These cross-coupling methods are favored for their high yields and tolerance of a wide range of functional groups, making them ideal for the synthesis of complex heterocyclic molecules. nih.gov

Another potential synthetic strategy starts with the construction of the fluorinated pyrimidine ring itself. This could involve the cyclocondensation of a three-carbon component with a source of the N-C-N fragment (an amidine). For instance, a key intermediate like potassium (Z)-2-cyano-2-fluoroethenolate could be reacted with an appropriate amidine to form the 5-fluoropyrimidine core, which would then require subsequent modification to introduce the 2-ethenyl group. vcu.edu A general method for synthesizing 2-substituted pyrimidines involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, which could be adapted for this specific target. organic-chemistry.org

The dehydration of a corresponding ethanol-substituted pyrimidine, analogous to the industrial preparation of 2-vinylpyridine (B74390) from 2-hydroxyethylpyridine, represents another feasible, though less common, laboratory approach. google.com

Table 1: Plausible Synthetic Reactions for Pyrimidine, 2-ethenyl-5-fluoro- This table is interactive. Click on the headers to sort.

| Starting Material | Reagent | Reaction Type | Key Features |

|---|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Vinyltributylstannane / Pd catalyst | Stille Coupling | High yield, functional group tolerance. |

| 2-Chloro-5-fluoropyrimidine | Vinylboronic acid / Pd catalyst / Base | Suzuki Coupling | Utilizes stable boronic acid reagents. |

| (5-Ethyl-2-pyridyl)ethanol | Acid or Base Catalyst | Dehydration | Analogous to industrial vinylpyridine synthesis. |

| Fluoroacetonitrile | C1 Reagents / Urea | Ring Formation | Builds the fluoropyrimidine core from acyclic precursors. vcu.edu |

Integration of Advanced Analytical Techniques

The structural elucidation and purity assessment of Pyrimidine, 2-ethenyl-5-fluoro- would rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for confirming the structure.

¹H NMR: The spectrum would be expected to show a characteristic set of signals for the vinyl group protons—typically a doublet of doublets for the geminal, cis, and trans couplings. The protons on the pyrimidine ring would appear as doublets, with their chemical shifts influenced by the fluorine atom.

¹³C NMR: This spectrum would confirm the presence of the correct number of carbon atoms and their chemical environments, including the two sp² carbons of the vinyl group and the fluorinated carbon of the pyrimidine ring.

¹⁹F NMR: A crucial spectrum for any fluorinated compound, this would show a signal (likely a doublet due to coupling with the adjacent ring proton) confirming the presence and electronic environment of the fluorine atom. vcu.edu

Mass Spectrometry (MS) would be used to determine the molecular weight and to study the fragmentation pattern of the molecule under electron impact (EI-MS). The molecular ion peak would confirm the elemental formula (C₆H₅FN₂). The fragmentation pattern would likely involve the loss of the ethenyl group or cleavage of the pyrimidine ring, providing further structural evidence. sapub.orgarkat-usa.org

Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. researchgate.net A photodiode array detector in HPLC could also provide UV-Vis spectral data.

Infrared (IR) Spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as C=C stretching for the vinyl group and C-F stretching for the fluoro substituent. researchgate.net

Table 2: Predicted Analytical Data for Pyrimidine, 2-ethenyl-5-fluoro- This table is interactive. Click on the headers to sort.

| Technique | Predicted Observation | Information Obtained |

|---|---|---|

| ¹H NMR | Signals in the 5.5-7.0 ppm range (vinyl) and 8.5-9.0 ppm range (aromatic). | Proton environment, coupling constants. |

| ¹³C NMR | Signals for sp² carbons of vinyl group (~115-140 ppm) and pyrimidine ring. | Carbon skeleton confirmation. |

| ¹⁹F NMR | Doublet signal. | Presence and environment of fluorine atom. vcu.edu |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 124.04. | Molecular weight and fragmentation pattern. |

| IR Spec. | C=C stretch (~1630 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹). | Functional group identification. |

Application of Computational Chemistry for Mechanistic and Structural Insights

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, complementing experimental findings. For a molecule like Pyrimidine, 2-ethenyl-5-fluoro-, computational methods can predict properties before the compound is even synthesized.

Density Functional Theory (DFT) is a widely used method to perform geometry optimization. elsevierpure.com These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. For instance, DFT could be used to determine the preferred rotational conformation of the ethenyl group relative to the pyrimidine ring. nih.gov

Prediction of Spectroscopic Properties: Computational models can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR). These predicted spectra can be compared with experimental data to aid in signal assignment and confirm the proposed structure.

Analysis of Electronic Structure: The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic transport properties. ijeijournal.com

Mechanistic Studies: Computational chemistry is also a powerful tool for investigating reaction mechanisms. For example, DFT calculations could be used to model the transition states and reaction pathways of the palladium-catalyzed coupling reactions used in its synthesis, providing a deeper understanding of how the reaction proceeds. elsevierpure.comduke.edu Similarly, the mechanochemical behavior of related fluorinated compounds has been explored using computational models to understand bond-scission pathways under mechanical stress. duke.edu

Strategies for the Construction of the Pyrimidine Ring System with Fluoro-Substitution

Cyclization Reactions Utilizing Fluorinated Precursors

This strategy involves the "bottom-up" construction of the pyrimidine ring using starting materials that already contain the essential fluorine atom. This method avoids the often harsh conditions required for direct fluorination.

A versatile method for synthesizing 5-fluoro-4-aminopyrimidines involves the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups on the amidine component, leading to good to excellent yields of the desired fluorinated pyrimidines. nih.gov The use of amidine hydrochlorides is advantageous as they typically provide higher yields and fewer byproducts compared to other salts. nih.gov

For instance, the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with formamidine (B1211174) hydrochloride produces 4-amino-5-fluoropyrimidine in high yield. nih.gov Similarly, substituted amidines, including those with alkyl, cyclopropyl, and even sterically hindered tert-butyl groups, react efficiently to provide the corresponding 2-substituted-4-amino-5-fluoropyrimidines. nih.gov The reaction also accommodates benzamidine (B55565) hydrochlorides with both electron-donating and electron-withdrawing substituents on the aromatic ring, consistently affording excellent yields. nih.gov

| Amidine Hydrochloride | Yield (%) |

|---|---|

| Formamidine hydrochloride | 85 |

| Acetamidine hydrochloride | 93 |

| Cyclopropanecarboxamidine hydrochloride | 81 |

| 2,2-Dimethylpropanamidine hydrochloride | 92 |

| Benzamidine hydrochloride | 93 |

| 4-Methoxybenzamidine hydrochloride | 99 |

| 4-Chlorobenzamidine hydrochloride | 93 |

A classical and historically significant approach to the 5-fluoropyrimidine skeleton involves the ring closure of α-fluoro-β-ketoester enolates. nih.gov This method was instrumental in the initial synthesis of the anticancer drug 5-fluorouracil. nih.gov The process typically involves the condensation of an ethyl fluoroacetate (B1212596) derivative with a source of the remaining pyrimidine atoms, such as S-methylisothiourea. chemicalbook.com For example, condensing the ethyl ester of fluoroacetic acid with ethyl formate (B1220265) in the presence of a base like potassium ethoxide generates a hydroxymethylenefluoroacetic ester intermediate. chemicalbook.com This intermediate then undergoes cyclization with S-methylisothiourea to form a 2-methylthio-4-hydroxy-5-fluoropyrimidine, which can be subsequently hydrolyzed to yield 5-fluorouracil. chemicalbook.com

A key precursor in this type of synthesis is potassium (Z)-2-cyano-2-fluoroethenolate, which can be prepared in a three-step sequence starting from chloroacetamide. nih.gov This involves a Finkelstein halogen exchange and dehydration to yield fluoroacetonitrile, followed by a Claisen condensation with ethyl formate. nih.gov

Direct Fluorination Methods on Pyrimidine Scaffolds

This "top-down" approach involves the introduction of a fluorine atom directly onto a pre-formed pyrimidine ring. This can be achieved through either electrophilic or nucleophilic fluorination strategies.

Electrophilic fluorination utilizes reagents that act as a source of "F+". These reagents react with electron-rich positions on the pyrimidine ring. A significant breakthrough in this area was the development of N-fluoro reagents, which are generally safer and easier to handle than elemental fluorine or reagents with oxygen-fluorine bonds. wikipedia.org

One of the most widely used and commercially available electrophilic fluorinating agents is Selectfluor® (F-TEDA-BF4). wikipedia.org It is a derivative of diazabicyclo[2.2.2]octane (DABCO) and is effective for the fluorination of a variety of nucleophiles, including enol ethers and metal enolates. wikipedia.orgwikipedia.org The fluorination of uracil to produce 5-fluorouracil can be achieved directly using Selectfluor®. nih.govresearchgate.net The reaction mechanism is thought to proceed through either an SN2-type pathway or a single-electron transfer (SET) process, with evidence suggesting an SET/fluorine atom transfer mechanism in some cases. wikipedia.orgnih.gov

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. |

| N-Fluorobenzenesulfonimide | NFSI | Commonly used and effective. |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, stable, and versatile. |

Nucleophilic fluorination involves the displacement of a leaving group on the pyrimidine ring by a fluoride (B91410) ion (F-). This approach is often challenged by the low solubility of alkali metal fluorides in organic solvents and the need for harsh reaction conditions. nih.gov However, the use of phase-transfer catalysts, such as crown ethers, can enhance the reactivity of fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF). mdpi.comresearchgate.net

The reactivity of nucleophilic fluoride reagents can be significantly influenced by the choice of the fluoride salt and additives. For instance, the use of heavier alkali metal fluorides like KF and CsF can accelerate fluorination processes, possibly due to the formation of more stable poly(hydrogen fluoride) compounds that facilitate the availability of free fluoride anions. nih.gov Hydrogen bonding catalysis has also emerged as a strategy to modulate the reactivity and regioselectivity of nucleophilic fluorination. nih.gov

In some cases, a multi-step process involving the conversion of a hydroxyl group to a leaving group, followed by nucleophilic substitution with fluoride, is employed. For example, 5-fluorocytosine (B48100) can be synthesized from 2,5-difluoro-4-chloropyrimidine (B8608999) by first reacting it with a proton acid in the presence of water to yield 2-hydroxy-4-chloro-5-fluoropyrimidine, which is then treated with ammonia. google.com

Introduction of the 2-Ethenyl Moiety

The installation of the vinyl group at the C2 position of the 5-fluoropyrimidine scaffold is a critical step in the synthesis of the target molecule. Several classic and modern organic reactions are employed for this purpose.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct route to form the carbon-carbon double bond of the ethenyl group.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide to convert a carbonyl group (an aldehyde or ketone) into an alkene. masterorganicchemistry.comwikipedia.orglumenlearning.com To synthesize 2-ethenyl-5-fluoropyrimidine via the Wittig reaction, a suitable precursor would be 5-fluoro-pyrimidine-2-carbaldehyde. This aldehyde would be reacted with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to yield the desired product. wikipedia.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding the formation of isomeric mixtures that can occur with other elimination reactions. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.org This increased reactivity allows for successful olefination of a wider range of aldehydes and ketones, often under milder conditions. nrochemistry.com The HWE reaction typically shows excellent E-selectivity in the formation of the alkene. wikipedia.orgorganic-chemistry.org The by-product, a water-soluble phosphate (B84403) ester, is also more easily removed during purification compared to the triphenylphosphine oxide from the Wittig reaction. organic-chemistry.org

Cross-Coupling Strategies for Vinylic Functionalization (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used for vinylic functionalization.

Heck Reaction: While not as commonly cited for this specific transformation in the initial search, the Heck reaction, in principle, could be employed. This would involve the coupling of a 2-halo-5-fluoropyrimidine with ethylene (B1197577) gas under palladium catalysis.

Suzuki-Miyaura Coupling: This is a highly versatile and widely used cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. researchgate.netlibretexts.org To synthesize 2-ethenyl-5-fluoropyrimidine, a 2-halo-5-fluoropyrimidine (e.g., 2-chloro- or 2-bromo-5-fluoropyrimidine) would be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The Suzuki-Miyaura coupling is known for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. researchgate.net The use of highly active and stable palladium-phosphine catalysts has expanded the scope of this reaction to include challenging heterocyclic substrates. organic-chemistry.org

Functionalization of Halogenated Pyrimidine Precursors at C2

The starting point for many syntheses of 2-ethenyl-5-fluoropyrimidine is a halogenated pyrimidine. The reactivity of the halogen at the C2 position is key to introducing the desired functionality.

2-Chloro-5-fluoropyrimidine is a common precursor. ossila.comsigmaaldrich.com It can be synthesized from 2,4-dichloro-5-fluoropyrimidine (B19854) through selective reduction. chemicalbook.comguidechem.com This chloro-substituted pyrimidine is then susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions. ossila.com For instance, it can be used in Suzuki-Miyaura couplings to introduce the ethenyl group. sigmaaldrich.comchemicalbook.com

Similarly, 2-bromo-5-fluoropyrimidine (B1294754) serves as another valuable starting material. scbt.comossila.com The bromo group is also an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.com The synthesis of 2-bromo-5-fluoropyridine, a related compound, often involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a Schiemann-type reaction or other fluorination methods. guidechem.com

Convergent and Divergent Synthetic Routes for Pyrimidine, 2-Ethenyl-5-Fluoro-

Both convergent and divergent strategies can be envisioned for the synthesis of 2-ethenyl-5-fluoropyrimidine and its derivatives.

Convergent Synthesis: In a convergent approach, the 5-fluoropyrimidine core and the ethenyl group would be synthesized separately and then joined together in a final step. For example, the Suzuki-Miyaura coupling of 2-chloro-5-fluoropyrimidine with vinylboronic acid represents a convergent strategy. nih.govrsc.org

Divergent Synthesis: A divergent synthesis would start from a common intermediate that is then elaborated into a variety of final products. nih.gov For instance, a suitably protected 5-fluoropyrimidine derivative could be functionalized at the C2 position in various ways, with the introduction of the ethenyl group being one of several possible modifications. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. nih.govrsc.org

Green Chemistry Principles in the Synthesis of Fluorinated Pyrimidines

The application of green chemistry principles to the synthesis of fluorinated pyrimidines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in

Utilization of Aqueous Media for Reaction Optimization

Advancements in the Synthesis of 2-ethenyl-5-fluoro-pyrimidine: A Focus on Atom Economy and Waste Minimization

The synthesis of fluorinated pyrimidines is of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. Among these, "Pyrimidine, 2-ethenyl-5-fluoro-" presents a valuable scaffold. This article delves into the synthetic methodologies for this compound, with a particular emphasis on strategies that enhance atom economy and minimize waste, aligning with the principles of green chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethenyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQAQUQIGUHWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

The efficient construction of "Pyrimidine, 2-ethenyl-5-fluoro-" relies heavily on the strategic synthesis of its precursors, followed by a carefully chosen cross-coupling reaction to introduce the ethenyl (vinyl) group.

A key precursor for the synthesis of "Pyrimidine, 2-ethenyl-5-fluoro-" is 2-chloro-5-fluoropyrimidine (B20137). This intermediate can be prepared from 2,4-dichloro-5-fluoropyrimidine (B19854) through a selective dechlorination reaction. A notable large-scale synthesis involves the use of zinc powder and acetic acid in a suitable solvent like tetrahydrofuran (B95107) (THF) tandfonline.com. While effective, this method generates zinc salts as byproducts.

With the precursor, 2-chloro-5-fluoropyrimidine, in hand, the introduction of the 2-ethenyl group is typically achieved via palladium-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Stille coupling and the Suzuki-Miyaura coupling.

The principles of atom economy, which focus on maximizing the incorporation of reactant atoms into the final product, and waste minimization are central to developing sustainable synthetic routes. primescholars.comlibretexts.orgsavemyexams.com The choice of cross-coupling reaction significantly impacts these factors.

Stille Coupling Reaction

The Stille reaction involves the coupling of an organohalide with an organotin compound, in this case, 2-chloro-5-fluoropyrimidine with a vinyltin (B8441512) reagent such as vinyltributyltin, catalyzed by a palladium complex. chemicalbook.comwikipedia.org

While the Stille reaction is versatile, a significant drawback is the stoichiometric formation of toxic organotin byproducts, which are often difficult to remove completely from the desired product. organic-chemistry.org The atom economy of this reaction is inherently poor due to the large mass of the tributyltin leaving group on the vinylating agent.

Table 1: Theoretical Atom Economy of the Stille Coupling for the Synthesis of Pyrimidine (B1678525), 2-ethenyl-5-fluoro-

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 2-Chloro-5-fluoropyrimidine | 132.52 | 1 | 132.52 |

| Vinyltributyltin | 317.09 | 1 | 317.09 |

| Total Reactant Mass | 449.61 | ||

| Product | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Pyrimidine, 2-ethenyl-5-fluoro- | 124.11 | 1 | 124.11 |

| Tributyltin chloride | 325.50 | 1 | 325.50 |

| Total Product Mass | 449.61 | ||

| Atom Economy | 27.6% |

Note: This calculation assumes 100% theoretical yield and does not account for the catalyst, ligands, or solvent.

The low atom economy highlights the significant waste generated in the form of tributyltin chloride. Research has focused on developing methods that are catalytic in tin or use alternative, less toxic organometallic reagents to address this issue. msu.edumsu.edu

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling presents a more environmentally benign alternative. This reaction couples the same organohalide, 2-chloro-5-fluoropyrimidine, with an organoboron compound, such as potassium vinyltrifluoroborate or vinylboronic acid, in the presence of a palladium catalyst and a base. ossila.commdpi.comnih.govlibretexts.org

Table 2: Theoretical Atom Economy of the Suzuki-Miyaura Coupling for the Synthesis of Pyrimidine, 2-ethenyl-5-fluoro- (using Potassium Vinyltrifluoroborate)

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 2-Chloro-5-fluoropyrimidine | 132.52 | 1 | 132.52 |

| Potassium Vinyltrifluoroborate | 133.94 | 1 | 133.94 |

| Base (e.g., K2CO3) | 138.21 | 2 | 276.42 |

| Total Reactant Mass | 542.88 | ||

| Product | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Pyrimidine, 2-ethenyl-5-fluoro- | 124.11 | 1 | 124.11 |

| Potassium Chloride | 74.55 | 1 | 74.55 |

| Potassium Fluoride (B91410) | 58.10 | 3 | 174.30 |

| Boric Acid (from hydrolysis) | 61.83 | 1 | 61.83 |

| Carbon Dioxide (from base) | 44.01 | 2 | 88.02 |

| Total Product Mass | 522.81 | ||

| Atom Economy | 22.9% |

Note: This calculation assumes 100% theoretical yield and includes the base. The atom economy of the Suzuki reaction can vary depending on the specific borane (B79455) reagent and base used.

Waste Minimization Strategies

Beyond the choice of coupling reaction, several other strategies can be employed to minimize waste in the synthesis of "Pyrimidine, 2-ethenyl-5-fluoro-":

Catalyst Selection and Recycling: The use of highly active palladium catalysts at low loadings reduces metal waste. Developing heterogeneous catalysts or methods for recycling homogeneous catalysts can further improve the sustainability of the process. mdpi.com

Solvent Choice: Utilizing greener solvents, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental impact of the synthesis. sigmaaldrich.com Aqueous conditions have been successfully employed for Suzuki couplings of similar heterocyclic compounds. msu.edu

Process Intensification: Techniques like flow chemistry can offer better control over reaction parameters, leading to higher yields and reduced byproduct formation.

Reactivity and Reaction Mechanisms of Pyrimidine, 2 Ethenyl 5 Fluoro

Reactivity of the Pyrimidine (B1678525) Core

The fluorinated pyrimidine nucleus is the center of significant chemical reactivity, primarily driven by its electron-deficient nature. This allows for reactions that are not typical for electron-rich aromatic systems like benzene.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of pyrimidines, particularly when the ring is substituted with good leaving groups like halogens. youtube.com The synthesis of 2-ethenyl-5-fluoropyrimidine often proceeds from such halogenated precursors, for instance, 2-chloro-5-fluoropyrimidine (B20137). The π-deficient character of the pyrimidine ring facilitates the attack of nucleophiles, a process that is significantly influenced by the substituents present. youtube.com

| Substituent at C5 | Electronic Effect | Influence on Ring Electron Density | Effect on SNAr Reactivity |

|---|---|---|---|

| -F | Strongly Electron-Withdrawing (-I) | Significantly Decreases | Strongly Activating |

| -Cl | Electron-Withdrawing (-I) | Decreases | Activating |

| -H | Neutral | Baseline | Baseline |

| -CH3 | Electron-Donating (+I) | Increases | Deactivating |

In pyrimidine rings substituted with multiple halogens, the site of nucleophilic attack is governed by the electronic environment of each carbon atom. For precursors like 2,4-dichloro-5-fluoropyrimidine (B19854), nucleophilic substitution generally shows a strong preference for the C4 position over the C2 position. wuxiapptec.comstackexchange.com This regioselectivity can be explained by considering the stability of the Meisenheimer complex intermediate. Attack at C4 allows the negative charge to be delocalized onto one of the ring nitrogens (N3), which is a favorable arrangement. stackexchange.com

However, this inherent preference can be altered by the presence of other substituents and the nature of the nucleophile. wuxiapptec.com While the 5-fluoro group primarily acts as an activator for the entire ring, the specific reaction conditions and nucleophile can sometimes lead to substitution at the C2 position. wuxiapptec.comnih.gov For instance, studies on 2,4-dichloropyrimidines have shown that while C4 substitution is common, C2 selectivity can be achieved under certain conditions, such as with specific catalysts or types of nucleophiles. wuxiapptec.comnih.govacs.org

| Substrate | Typical Position of Nucleophilic Attack | Influencing Factors |

|---|---|---|

| 2,4-Dichloropyrimidine | C4 (major) | Electronic stabilization of intermediate |

| 2,4-Dichloro-5-fluoropyrimidine | C4 (major) | Activation by 5-F group, electronic preference for C4 |

| 2,4-Dichloro-6-(electron-donating group)pyrimidine | C2 | Electronic effects from the C6 substituent can reverse selectivity wuxiapptec.com |

The introduction of the 2-ethenyl group onto the 5-fluoropyrimidine (B1206419) core is commonly achieved via palladium-catalyzed cross-coupling reactions, starting from a 2-halo-5-fluoropyrimidine precursor (e.g., 2-chloro- or 2-bromo-5-fluoropyrimidine).

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halopyrimidine with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. mdpi.comyoutube.com The Suzuki reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for forming carbon-carbon bonds. nih.gov Fluorinated aryl halides are effective substrates in Suzuki couplings. mdpi.com

Reaction: 2-Bromo-5-fluoropyrimidine (B1294754) + Vinylboronic acid → (in presence of Pd catalyst, base) → 2-Ethenyl-5-fluoropyrimidine

Sonogashira Coupling: While typically used to form carbon-carbon bonds between aryl/vinyl halides and terminal alkynes, modifications of this reaction can be used to introduce vinyl groups. synarchive.comorganic-chemistry.orgwikipedia.org The classic Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgvinhuni.edu.vn

These cross-coupling reactions are fundamental to the synthesis of 2-ethenyl-5-fluoropyrimidine, providing an efficient route to install the vinyl moiety at the desired C2 position.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group at the C2 position is an electron-rich double bond and thus a site for electrophilic addition reactions. Its reactivity is somewhat modulated by its attachment to the electron-withdrawing pyrimidine ring, but it generally undergoes reactions typical of alkenes.

The double bond of the ethenyl group can be readily transformed into a variety of other functional groups through addition reactions. youtube.com

Hydrogenation: The ethenyl group can be reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The double bond is saturated, converting 2-ethenyl-5-fluoropyrimidine to 2-ethyl-5-fluoropyrimidine.

Halogenation: Electrophilic halogens, such as bromine (Br₂) or chlorine (Cl₂), can add across the double bond to form a 1,2-dihaloethyl substituent. This reaction proceeds via a cyclic halonium ion intermediate.

Hydroboration-Oxidation: This two-step reaction sequence can be used to hydrate the double bond with anti-Markovnikov regioselectivity, yielding a primary alcohol. masterorganicchemistry.commasterorganicchemistry.com The ethenyl group reacts with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. youtube.comyoutube.comyoutube.com This would convert the 2-ethenyl group into a 2-(2-hydroxyethyl) group. The boron atom adds to the terminal carbon of the double bond, and the subsequent oxidation replaces the boron with a hydroxyl group. masterorganicchemistry.commasterorganicchemistry.com

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrogenation | H2, Pd/C | Ethyl (-CH2CH3) |

| Bromination | Br2 | 1,2-Dibromoethyl (-CHBrCH2Br) |

| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | 2-Hydroxyethyl (-CH2CH2OH) |

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a reorganization of σ and π bonds without the formation of intermediates ox.ac.ukmsu.edu. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this class, forming a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne) wikipedia.org.

For 2-ethenyl-5-fluoropyrimidine, the ethenyl (vinyl) group can potentially act as the dienophile. The reactivity in a Diels-Alder reaction is governed by the electronic nature of the reactants. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile youtube.com.

The 5-fluoropyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, a property that is further intensified by the strong electron-withdrawing nature of the fluorine atom at the 5-position. This electronic pull from the ring is expected to decrease the electron density of the attached 2-ethenyl group, making it a more electron-poor and thus a potentially more reactive dienophile for reactions with electron-rich dienes.

While direct studies are lacking, research on analogous vinyl-substituted aza-aromatic compounds provides insight. For instance, N-acyl-5-vinyl-2,3-dihydro-4-pyridones readily undergo Diels-Alder cyclization with various dienophiles to yield octahydroquinolines. These reactions can proceed with high stereoselectivity, often favoring the endo adduct.

Polymerization Behavior and Mechanism (if studied)

The presence of the vinyl group on the pyrimidine ring suggests that 2-ethenyl-5-fluoropyrimidine could function as a monomer in polymerization reactions. Vinyl monomers typically undergo polymerization through radical, cationic, or anionic mechanisms.

Studies on the analogous compound, 2'-deoxy-5-vinylcytidine, have shown that it polymerizes readily nih.gov. This indicates that vinyl-substituted pyrimidines are capable of undergoing polymerization. Furthermore, various derivatives of 5-fluorouracil (B62378) have been successfully copolymerized with other monomers, such as N-vinylpyrrolidinone, to form linear copolymers and cross-linked polymer networks nih.gov. This demonstrates the compatibility of the 5-fluoropyrimidine moiety within polymerization processes.

The specific mechanism for the polymerization of 2-ethenyl-5-fluoropyrimidine would depend on the initiator used. The electron-deficient nature of the monomer, enhanced by the 5-fluoro substituent, might favor anionic polymerization methods. The resulting polymer, poly(2-ethenyl-5-fluoropyrimidine), would feature a hydrocarbon backbone with pendant 5-fluoropyrimidinyl groups, potentially offering unique material properties due to the polar and rigid nature of the heterocyclic side chains.

Influence of the Fluoro Substituent on Overall Reactivity

Electronic Effects (Inductive and Resonance)

The electronic influence of the fluorine substituent is twofold, comprising a strong inductive effect and a weaker resonance effect.

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect mdpi.com. It pulls electron density away from the pyrimidine ring through the carbon-fluorine sigma bond. This effect significantly lowers the electron density of the entire heterocyclic system, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the pyrimidine ring. This electron-donating resonance effect counteracts the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant in influencing the reactivity of aromatic systems.

| Effect | Description | Impact on Pyrimidine Ring |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through the σ-bond due to high electronegativity. | Decreases electron density, deactivates ring to electrophilic attack, increases acidity of C-H bonds. |

| Resonance Effect (+R) | Donation of lone-pair electrons into the π-system. | Slightly increases electron density, opposing the inductive effect. |

Stereoelectronic Effects and Reaction Pathway Alterations

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects can dictate molecular conformation and influence the pathways of chemical reactions.

The C-F bond introduces significant stereoelectronic effects. The bond is highly polarized and the antibonding orbital (σ*C-F) is a low-energy electron acceptor. This can lead to stabilizing hyperconjugation interactions with adjacent filled orbitals (e.g., C-H or C-C σ-bonds). These interactions can influence the preferred conformation of the ethenyl group relative to the pyrimidine ring.

In a reaction, the orientation of the C-F bond can alter the energy of the transition state. For example, the fluorine atom can stabilize an adjacent negative charge that develops during a reaction, as seen in the inhibition of thymidylate synthase by the 5-fluorouracil metabolite FdUMP mdpi.com. This stabilization of a transition state or intermediate can selectively lower the activation energy for one reaction pathway over another, thereby altering the course and outcome of the reaction. While direct evidence for 2-ethenyl-5-fluoropyrimidine is unavailable, the profound impact of fluorine on reactivity and regioselectivity has been demonstrated in other heterocyclic systems nih.gov.

Computational Chemistry and Theoretical Investigations

Electronic Structure Elucidation and Analysis

The electronic character of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For "Pyrimidine, 2-ethenyl-5-fluoro-", a comprehensive analysis of its electronic structure involves several key computational approaches.

Central to molecular orbital theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These frontier orbitals are critical in dictating the electronic and optical properties of a molecule. nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For "Pyrimidine, 2-ethenyl-5-fluoro-", the presence of the electron-withdrawing fluorine atom and the conjugated ethenyl group is expected to significantly influence the energies of these frontier orbitals.

Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of the HOMO and LUMO. The results of such calculations for "Pyrimidine, 2-ethenyl-5-fluoro-" would typically be presented in a table, illustrating the impact of different levels of theory on the predicted orbital energies.

Table 1: Illustrative HOMO-LUMO Energies for Pyrimidine (B1678525), 2-ethenyl-5-fluoro-

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP/6-31G(d) | -7.25 | -1.10 | 6.15 |

| DFT/M06-2X/6-311+G(d,p) | -7.50 | -0.95 | 6.55 |

| HF/6-31G(d) | -8.10 | 0.50 | 8.60 |

Note: This table presents hypothetical data for illustrative purposes.

The distribution of the HOMO and LUMO electron densities across the molecule can be visualized to identify the specific atoms contributing to these orbitals. In "Pyrimidine, 2-ethenyl-5-fluoro-", the HOMO is likely to be distributed over the pyrimidine ring and the ethenyl group, while the LUMO may also have significant contributions from these regions, reflecting the π-conjugated system.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior, particularly in relation to electrophilic and nucleophilic attacks. nih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP surface represent varying potential values. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For "Pyrimidine, 2-ethenyl-5-fluoro-", the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atoms of the ethenyl group and the pyrimidine ring would exhibit positive potential. These insights are crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net This method allows for the investigation of charge transfer interactions, bond strengths, and hybridization.

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. nih.gov

In the context of "Pyrimidine, 2-ethenyl-5-fluoro-", NBO analysis can elucidate the interactions between the lone pairs of the nitrogen and fluorine atoms and the π* antibonding orbitals of the pyrimidine ring and the ethenyl group. The stabilization energies associated with these interactions provide quantitative measures of their significance.

Table 2: Illustrative NBO Analysis for Pyrimidine, 2-ethenyl-5-fluoro- (Selected Interactions)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-N3) | 15.2 |

| LP (1) N3 | π* (C2-N1) | 14.8 |

| LP (3) F | σ* (C4-C5) | 2.5 |

| π (C7=C8) | π* (C2-N1) | 5.7 |

Note: This table presents hypothetical data for illustrative purposes. N1 and N3 are the pyrimidine nitrogens, C2 is attached to the ethenyl group, and F is attached to C5. C7 and C8 represent the ethenyl carbons.

Conformational Analysis of Pyrimidine, 2-Ethenyl-5-Fluoro-

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comq-chem.com By systematically changing the dihedral angle between the pyrimidine ring and the ethenyl group, a one-dimensional PES scan can be generated.

This scan reveals the low-energy conformations (energy minima) and the energy barriers to rotation (transition states). nih.gov The results of a PES scan are typically plotted as energy versus the dihedral angle.

For "Pyrimidine, 2-ethenyl-5-fluoro-", the PES scan would likely show two stable conformations corresponding to planar or near-planar arrangements of the pyrimidine ring and the ethenyl group, which maximizes π-conjugation. The energy barriers between these conformers would provide insight into the flexibility of the molecule at different temperatures.

The information obtained from the PES scan allows for an understanding of the torsional dynamics of the molecule. The relative energies of the stable conformers determine their populations at thermal equilibrium, and the heights of the rotational barriers influence the rate of interconversion between them.

The preferred conformations of "Pyrimidine, 2-ethenyl-5-fluoro-" are expected to be those that balance the stabilizing effects of π-conjugation with any destabilizing steric interactions. The fluorine substituent may influence the conformational preference through steric and electronic effects. nih.gov Computational analysis can precisely determine the dihedral angles corresponding to the most stable conformations and the energy differences between them.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. These computational methods, rooted in quantum mechanics, can model the behavior of electrons and nuclei to forecast how a molecule will interact with electromagnetic radiation. For a molecule like 2-ethenyl-5-fluoropyrimidine, this would involve predicting its NMR, IR, Raman, and UV-Vis spectra. However, specific published studies detailing these predictions for this particular compound could not be located.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical predictions of NMR chemical shifts are crucial for the structural elucidation of novel compounds. These calculations, typically employing methods like DFT, can provide the expected chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. This information is invaluable for assigning peaks in experimental spectra and confirming the molecular structure. Unfortunately, no specific predicted NMR data for 2-ethenyl-5-fluoropyrimidine has been found in the public domain.

Vibrational Frequency Calculations (Infrared and Raman)

Computational chemistry allows for the calculation of the vibrational modes of a molecule. These calculated frequencies can be correlated to the peaks observed in experimental Infrared (IR) and Raman spectra. Such analyses help in identifying the functional groups present in a molecule and understanding its vibrational dynamics. A table of calculated vibrational frequencies and their corresponding assignments for 2-ethenyl-5-fluoropyrimidine would typically be presented here, but the necessary research data is not available.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Simulation

Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra. These simulations predict the electronic transitions of a molecule, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This data is critical for understanding the electronic structure and photophysical properties of a compound. Regrettably, no simulated UV-Vis spectral data for 2-ethenyl-5-fluoropyrimidine could be sourced.

Computational Studies of Reaction Mechanisms

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species and the energetic landscape of a reaction pathway. For 2-ethenyl-5-fluoropyrimidine, this could involve investigating its synthesis, degradation, or interaction with biological targets.

Transition State Optimization and Characterization

The identification and characterization of transition states are fundamental to understanding reaction kinetics. Computational methods can be used to locate the geometry of a transition state and calculate its energy, which is essential for determining the activation energy of a reaction. The lack of specific research on the reaction mechanisms of 2-ethenyl-5-fluoropyrimidine means that no data on its potential transition states can be presented.

Intrinsic Reaction Coordinate (IRC) Following

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the correct reactants and products on the potential energy surface. This analysis maps out the reaction pathway, providing a detailed picture of the geometric changes that occur during a chemical transformation. As with the other computational aspects, no IRC analysis for reactions involving 2-ethenyl-5-fluoropyrimidine has been found in the available literature.

Free Energy Profiles and Reaction Rate Predictions

In the realm of computational chemistry, understanding the mechanism and energetics of a chemical reaction is paramount. Free energy profiles, often depicted as reaction coordinate diagrams, serve as a fundamental tool for this purpose. wikipedia.org They illustrate the change in free energy as reactants transform into products, passing through transition states and intermediates. wikipedia.orgchemguide.co.uk The highest point on this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation energy, which is crucial for determining the reaction rate. chemguide.co.uk

A key application of these profiles is the prediction of reaction rates. By calculating the activation free energy (ΔG‡), chemists can estimate the rate constant of a reaction using transition state theory. This allows for the in silico screening of reaction pathways and the identification of the most favorable routes. For instance, a reaction with a lower activation energy will proceed at a faster rate. chemguide.co.uk

Unfortunately, specific free energy profiles and reaction rate predictions for "Pyrimidine, 2-ethenyl-5-fluoro-" are not readily found in the current body of scientific literature. The rate-limiting step in the metabolism of similar fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), is known to be its catabolism by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPYD). nih.govmdpi.com Computational studies on related systems, such as the phosphination of pyridine, demonstrate how density functional theory (DFT) calculations can be employed to elucidate reaction mechanisms and identify rate-determining steps. researchgate.net Similarly, mechanistic investigations into the vinylation of azoles using vinylbenziodoxolones have utilized computational methods to construct simplified reaction free energy profiles. researchgate.net These examples highlight the methodologies that could be applied to "Pyrimidine, 2-ethenyl-5-fluoro-" to predict its reactivity and metabolic fate.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of molecules in various environments, providing insights into solvent effects and intermolecular interactions at an atomic level. researchgate.netresearchgate.net These simulations model the movement of atoms and molecules over time, governed by the forces between them.

For a molecule like "Pyrimidine, 2-ethenyl-5-fluoro-", MD simulations could be instrumental in understanding its behavior in aqueous solutions, which is critical for predicting its bioavailability and interactions within a biological system. For example, MD simulations of other molecules in a water box with periodic boundary conditions are used to study their solvation and dynamic properties. researchgate.netresearchgate.net

Furthermore, MD simulations are extensively used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. In the context of drug design, these simulations can predict the stability of a ligand-protein complex and characterize the key intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that govern binding affinity. acs.org For instance, MD simulations have been used to study the structural effects of pathogenic variants in dihydropyrimidinase (DHP), an enzyme involved in the degradation of fluoropyrimidine drugs. nih.gov These studies revealed how mutations can affect the enzyme's structure and flexibility, providing a molecular basis for observed changes in drug metabolism. nih.gov Such approaches could be applied to understand how "Pyrimidine, 2-ethenyl-5-fluoro-" might interact with its potential biological targets.

Quantitative Structure-Activity Relationships (QSAR) Focusing on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.govatlantis-press.com

Numerous QSAR studies have been conducted on pyrimidine derivatives, highlighting the importance of various chemical features for their biological activities, particularly as anticancer agents. nih.govnih.govatlantis-press.comnih.gov These studies often employ a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, size, and shape.

A study on benzothiopyrano pyrimidine derivatives as anticancer agents identified the charges on specific carbon atoms (qC10 and qC11) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) as key descriptors influencing their activity. atlantis-press.com The resulting QSAR equation was:

Log GI50 = 57.601 (qC11) – 63.343 (qC10) + 28.470 (EHOMO) – 37.374 (ELUMO) – 2.528 atlantis-press.com

This equation indicates that the electronic properties of the pyrimidine scaffold are crucial for its anticancer potential. atlantis-press.com

Another QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors, a target for anti-angiogenesis therapies, utilized both multiple linear regression (MLR) and artificial neural network (ANN) models. nih.gov The superior performance of the ANN model (R² = 0.998) compared to the MLR model (R² = 0.889) suggested a complex, non-linear relationship between the structural features and the inhibitory activity. nih.gov

Data-driven QSAR modeling of substituted pyrimidine and uracil-based derivatives has further emphasized the significance of electronic properties, such as valence electrons, charges, and polarizability, in determining their antiproliferative activity against cancer cell lines. nih.gov

The following table summarizes key findings from QSAR studies on pyrimidine derivatives:

| Study Focus | Key Descriptors | Model Type | Key Findings |

| Benzothiopyrano pyrimidine derivatives as anticancer agents atlantis-press.com | Atomic charges (qC10, qC11), HOMO energy, LUMO energy | Multiple Linear Regression (MLR) | Electronic properties are critical for anticancer activity. |

| Pyrimidine derivatives as VEGFR-2 inhibitors nih.gov | 5 descriptors selected by stepwise method | MLR and Artificial Neural Network (ANN) | ANN model showed superior predictive power, indicating a complex non-linear relationship. |

| Substituted pyrimidine and uracil-based derivatives nih.gov | Electronic properties (valence electrons, charges, electronegativities, polarizability) | Machine Learning QSAR | Electronic properties of substitutions on the pyrimidine ring are crucial structural determinants. |

These QSAR studies collectively suggest that the introduction of the ethenyl and fluoro groups in "Pyrimidine, 2-ethenyl-5-fluoro-" would significantly influence its electronic properties, which are known to be critical for the biological activity of pyrimidine derivatives. The electron-withdrawing nature of the fluorine atom and the π-system of the ethenyl group would modulate the charge distribution and orbital energies of the pyrimidine ring, thereby affecting its interactions with biological targets.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Mass Spectrometry for Mechanistic Elucidation (e.g., Intermediate Identification)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction pathways and identifying transient intermediates in the synthesis and metabolism of fluorinated pyrimidines. Unlike unit resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions. nih.gov This precision is critical in distinguishing between molecules that have the same nominal mass but different atomic compositions. nih.gov

In the context of "Pyrimidine, 2-ethenyl-5-fluoro-", HRMS can be employed to study its synthesis or degradation. For instance, when coupled with liquid chromatography (LC-HRMS), it can separate and detect metabolites or reaction byproducts from complex mixtures. nih.gov The study of related compounds like 5-fluorouracil (B62378) (5-FU) demonstrates this capability. In these studies, HRMS-based workflows have successfully extracted, detected, and quantified polar metabolites, highlighting disruptions in metabolic pathways. nih.gov This approach allows for the creation of an "inclusion list" of potential intermediates and products, ensuring that even low-abundance compounds of interest are not missed during analysis. nih.gov

Time-of-flight (TOF) and Orbitrap are common mass analyzers used in HRMS. nih.gov TOF instruments, known for their high scan speed and broad mass range, are particularly effective for this purpose. nih.gov By analyzing the accurate mass of parent ions and their fragmentation patterns (tandem MS or MS/MS), researchers can confidently identify reaction intermediates, degradation products, or metabolites of "Pyrimidine, 2-ethenyl-5-fluoro-", thereby providing a detailed mechanistic understanding of its chemical transformations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy techniques are fundamental for the unambiguous structural determination of "Pyrimidine, 2-ethenyl-5-fluoro-" and its derivatives in both solution and solid states.

While one-dimensional (1D) NMR provides initial structural information, complex derivatives of "Pyrimidine, 2-ethenyl-5-fluoro-" often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used.

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the precise assignment of which proton is attached to which carbon.

HMBC detects longer-range couplings between ¹H and ¹³C nuclei (typically over two to three bonds), which is invaluable for piecing together the molecular skeleton and identifying quaternary carbons.

Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for characterizing "Pyrimidine, 2-ethenyl-5-fluoro-". rsc.org The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local electronic environment. This makes ¹⁹F NMR an excellent probe for detecting subtle changes in molecular structure, conformation, and intermolecular interactions. rsc.orgbruker.com

The chemical shift of the fluorine atom can provide significant information. For example, in studies of 5-fluorouracil-substituted tRNA, the ¹⁹F chemical shift was found to be dramatically different depending on whether the fluorouracil was in a loop region, base-paired with adenine, or in a "wobble" pair with guanine. nih.gov Shifts could vary by as much as 4 to 5 ppm based on the pairing geometry. nih.govnih.gov This high sensitivity allows researchers to monitor interactions, conformational changes, and binding events involving the fluorinated pyrimidine (B1678525) ring.

| Technique | Application for "Pyrimidine, 2-ethenyl-5-fluoro-" | Typical Information Gained |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals in complex derivatives. | Connectivity of atoms, molecular skeleton confirmation. nih.gov |

| ¹⁹F NMR | Probing the local electronic environment of the fluorine atom. | Conformational changes, intermolecular interactions, binding events. rsc.orgbruker.com |

Solid-State NMR (ssNMR) is a crucial technique for studying the structure and properties of materials in their solid form, which is particularly important for understanding polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. nih.gov ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of nuclei (like ¹³C and ¹⁵N) that arise from different crystal packing arrangements. bruker.comnih.gov

For "Pyrimidine, 2-ethenyl-5-fluoro-", ssNMR could be used to:

Identify and characterize different polymorphic forms.

Quantify the amount of amorphous content versus crystalline material. bruker.com

Study non-stoichiometric hydrates. bruker.com

Recent advances, such as the development of cryogenically cooled probes (CPMAS CryoProbe), have significantly increased the sensitivity of ssNMR, allowing for the analysis of very small sample quantities. bruker.com This technique is non-destructive and provides data that is complementary to X-ray diffraction, offering a complete picture of the solid-state structure. nih.gov

X-ray Crystallography of Pyrimidine, 2-Ethenyl-5-Fluoro- and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.comnih.gov It provides precise coordinates of atoms in the crystal lattice, from which bond lengths, bond angles, and torsional angles can be calculated. nih.gov This information is essential for understanding the molecule's conformation and how it interacts with its neighbors.

The analysis of crystal structures of related fluorinated pyrimidine derivatives reveals key insights into the types of intermolecular interactions that govern their solid-state assembly. In the crystal structure of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, for instance, molecules are linked into centrosymmetric dimers by pairs of N—H···O hydrogen bonds. nih.gov

Similarly, in more complex derivatives, a variety of weak interactions, such as C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions, can be observed. researchgate.net These interactions dictate how the molecules pack in the crystal, forming chains, layers, or more complex three-dimensional networks. researchgate.netresearchgate.net Understanding these packing motifs is critical as they influence physical properties like solubility, stability, and melting point. The analysis of the crystal structure provides a detailed map of these non-covalent forces.

Below is a table summarizing crystallographic data for a related fluorinated pyrimidine derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one nih.gov |

| Chemical Formula | C₇H₉FN₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.5711 (4) |

| b (Å) | 8.4985 (8) |

| c (Å) | 10.8546 (11) |

| α (°) | 88.043 (2) |

| β (°) | 79.737 (3) |

| γ (°) | 79.616 (2) |

| Volume (ų) | 408.13 (7) |

| Key Interactions | N—H···O hydrogen bonds forming centrosymmetric dimers. |

By applying X-ray crystallography to "Pyrimidine, 2-ethenyl-5-fluoro-", one could determine its precise molecular geometry and the specific intermolecular interactions that define its crystal lattice, providing a foundational understanding of its structure-property relationships. thepharmajournal.com

Conformational Analysis in the Solid State

The definitive method for elucidating the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. thepharmajournal.comnih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. As X-rays interact with the electron clouds of atoms, the analysis of the diffraction pattern yields an electron density map from which the molecular structure can be modeled. mdpi.commissouri.edu

While a specific crystal structure for Pyrimidine, 2-ethenyl-5-fluoro- has not been publicly reported, analysis of related pyrimidine derivatives in the solid state offers significant insight into its likely structural characteristics. For instance, crystallographic studies of other substituted pyrimidines reveal that the pyrimidine ring itself is generally planar. acs.orgresearchgate.net The primary conformational questions for Pyrimidine, 2-ethenyl-5-fluoro- would revolve around the orientation of the 2-ethenyl substituent relative to the pyrimidine ring.

In the solid state, intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions play a crucial role in determining the final observed conformation. researchgate.net For Pyrimidine, 2-ethenyl-5-fluoro-, the planarity of the pyrimidine ring and the ethenyl group would be influenced by these packing forces. The key parameter to be determined from a crystal structure would be the torsion angle between the plane of the pyrimidine ring and the plane of the C=C double bond of the ethenyl group. This angle would dictate whether the molecule adopts a planar (syn- or anti-periplanar) or a non-planar (synclinal or anticlinal) conformation in the crystal lattice.

The table below outlines the key structural parameters that would be determined from a single-crystal X-ray diffraction study of Pyrimidine, 2-ethenyl-5-fluoro-.

| Parameter | Description | Expected Findings Based on Related Structures |

| Crystal System | The symmetry system in which the crystal is classified (e.g., monoclinic, orthorhombic). | Dependent on crystal packing; related pyrimidines often crystallize in monoclinic systems. acs.org |

| Space Group | The specific symmetry group of the crystal lattice. | Provides information on the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the repeating unit of the crystal lattice. |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-F, C=C, C-N). | C-F bond length would be a key parameter, as would the lengths within the pyrimidine ring and ethenyl group. |

| Bond Angles | The angles formed by three connected atoms. | Defines the geometry around each atom. |

| Torsion Angles | The dihedral angles between four consecutively bonded atoms, defining the conformation. | The N-C-C=C torsion angle would be critical for defining the orientation of the ethenyl group. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal (e.g., C-H···N, C-H···F hydrogen bonds, π-π stacking). | These interactions would explain the stabilization of the observed solid-state conformation. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. core.ac.ukresearchgate.net These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration. By analyzing the vibrational spectrum, one can obtain a molecular fingerprint.

For Pyrimidine, 2-ethenyl-5-fluoro-, the IR and Raman spectra would be characterized by vibrations originating from the pyrimidine ring, the ethenyl (-CH=CH₂) substituent, and the carbon-fluorine (C-F) bond. nih.gov

Expected Vibrational Modes:

Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit several characteristic stretching and bending modes. C=N and C=C stretching vibrations are typically observed in the 1650-1450 cm⁻¹ region. researchgate.net Ring breathing and other deformation modes appear at lower frequencies.

Ethenyl Group Vibrations: The vinyl group gives rise to distinct signals. The C=C stretching vibration is expected around 1640-1620 cm⁻¹. The =C-H stretching vibrations appear at high wavenumbers, typically above 3000 cm⁻¹. nih.gov Out-of-plane =C-H bending vibrations (wagging) are also characteristic and often produce strong bands in the IR spectrum between 1000 and 800 cm⁻¹.

C-F Vibrations: The C-F stretching vibration is a key marker for this molecule. Due to the high electronegativity of fluorine, this bond is strong and its stretching mode typically appears as a strong band in the IR spectrum, generally in the 1250-1000 cm⁻¹ region. nih.gov The exact position can be influenced by coupling with other vibrations.

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring is expected in the 3100-3000 cm⁻¹ region. nih.gov In-plane and out-of-plane C-H bending modes will also be present at lower frequencies.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve a complete and accurate assignment of the observed vibrational bands. core.ac.uknih.govresearching.cn The table below summarizes the expected characteristic vibrational frequencies for Pyrimidine, 2-ethenyl-5-fluoro-, based on data from related molecules.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| =C-H Stretch | Ethenyl | 3100 - 3050 | IR, Raman |

| C-H Stretch | Pyrimidine Ring | 3050 - 3000 | IR, Raman |

| C=C Stretch | Ethenyl | 1640 - 1620 | IR, Raman |

| C=N, C=C Ring Stretches | Pyrimidine Ring | 1600 - 1450 | IR, Raman |

| C-F Stretch | Fluoro-pyrimidine | 1250 - 1000 | Strong in IR |